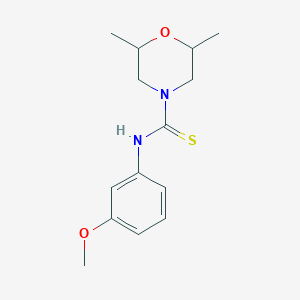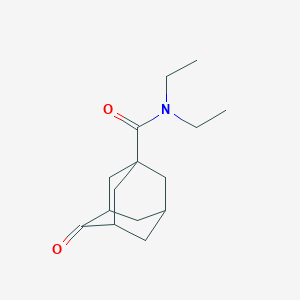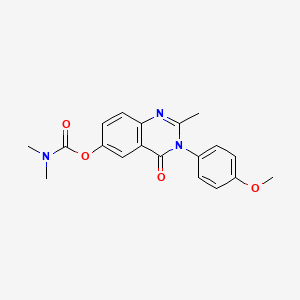![molecular formula C21H17Cl3N2O3 B5013460 N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)
N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide, also known as BAY 73-6691, is a selective soluble guanylate cyclase (sGC) stimulator. It is a promising drug candidate for the treatment of various cardiovascular and pulmonary diseases.
Mechanism of Action
N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide 73-6691 stimulates the activity of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing the production of cGMP, this compound 73-6691 promotes vasodilation and reduces vascular resistance, which improves blood flow and reduces pulmonary hypertension.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects. It promotes vasodilation and reduces vascular resistance, which improves blood flow and reduces pulmonary hypertension. This compound 73-6691 also reduces cardiac hypertrophy and improves cardiac function in animal models. It has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of various diseases such as pulmonary fibrosis and diabetic nephropathy.
Advantages and Limitations for Lab Experiments
The advantages of using N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide 73-6691 in lab experiments include its well-established synthesis method, its selectivity for sGC, and its potential therapeutic applications. However, there are some limitations to using this compound 73-6691 in lab experiments. It is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects. This compound 73-6691 is also expensive and may not be readily available in all research settings.
Future Directions
There are several future directions for research on N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide 73-6691. Clinical trials are ongoing to evaluate the safety and efficacy of this compound 73-6691 in humans. Further research is needed to fully understand the mechanism of action of this compound 73-6691 and its potential therapeutic applications. This compound 73-6691 may also have applications in the treatment of other diseases such as sickle cell disease and diabetic nephropathy. Additionally, this compound 73-6691 may have potential use in combination therapies with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis method of N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide 73-6691 involves several steps. The first step is the reaction between 2,4-dichlorophenyl isocyanate and 2-furancarboxylic acid, which forms 2-(2,4-dichlorophenyl)-2-oxoethyl furan-2-carboxylate. The second step is the reaction between the obtained compound and butyric anhydride, which forms this compound. The synthesis method of this compound 73-6691 is well-established and has been optimized for large-scale production.
Scientific Research Applications
N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to improve cardiac function and reduce pulmonary hypertension in animal models. This compound 73-6691 has also been studied for its potential use in the treatment of erectile dysfunction, sickle cell disease, and diabetic nephropathy. Clinical trials are ongoing to evaluate the safety and efficacy of this compound 73-6691 in humans.
properties
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3/c1-2-3-20(27)25-13-5-7-15(23)17(11-13)26-21(28)19-9-8-18(29-19)14-6-4-12(22)10-16(14)24/h4-11H,2-3H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVVLNXERFTNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-phenylacetamide](/img/structure/B5013378.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5013403.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5013408.png)



![N-[5-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5013440.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5013454.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5013457.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5013462.png)

![ethyl 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B5013475.png)
![3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxybenzamide](/img/structure/B5013481.png)